Stigmastan-3,5-diene

Food Chemistry Analytical Method Validation Olive Oil Authenticity

Stigmastan-3,5-diene is the legally mandated analyte under Commission Regulation (EEC) No. 2568/91, Annex XVII, for detecting refined oil adulteration in extra virgin olive oil. Unlike generic steroidal hydrocarbons, its unique 3,5-conjugated diene system enables specific HPLC-UV detection (λmax 235 nm) and distinct GC retention (RRT ~1.29 vs. internal standard). QC labs must procure this ≥95% analytical standard alongside cholesta-3,5-diene (internal standard) to implement the IUPAC-standardized method. Generic substitution with cholesta-3,5-diene or parent phytosterols invalidates regulatory compliance due to fundamental differences in chromatographic behavior and UV chromophore absence.

Molecular Formula C29H48
Molecular Weight 396.7 g/mol
Cat. No. B12321055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastan-3,5-diene
Molecular FormulaC29H48
Molecular Weight396.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
InChIInChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3
InChIKeyICCTZARHLGPHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmastan-3,5-diene Analytical Standard: CAS 4970-37-0 Procurement Specifications and Physicochemical Properties


Stigmastan-3,5-diene (also known as stigmasta-3,5-diene, 24-ethylcholesta-3,5-diene; CAS 4970-37-0) is a steroidal hydrocarbon with molecular formula C₂₉H₄₈ and molecular weight 396.69 g/mol [1]. It belongs to the stigmastane class of steroids and steroid derivatives, characterized by a conjugated diene system at the 3,5-positions of the steroid A/B ring junction [2]. The compound exhibits XlogP of 10.60, topological polar surface area (TPSA) of 0.00 Ų, zero H-bond donors/acceptors, and density of 0.94 g/cm³, with a boiling point of 480.3°C at 760 mmHg [1]. It is formed primarily via acid-catalyzed or thermally promoted dehydration of β-sitosterol during vegetable oil refining processes, specifically during bleaching and deodorization steps [3]. Commercially, stigmastan-3,5-diene is available as an analytical reference standard with purity specifications typically ≥90% by HPLC, and is recommended for storage at 2–8°C for long-term stability .

Why Stigmastan-3,5-diene Cannot Be Substituted by Other Phytosterol Standards in Regulated Analytical Workflows


Stigmastan-3,5-diene is a structurally specific dehydration product of β-sitosterol that serves as a legally mandated marker compound for detecting refined oil adulteration in extra virgin olive oil under Commission Regulation (EEC) No. 2568/91 [1]. Generic substitution with structurally related steroidal hydrocarbons such as cholesta-3,5-diene, stigmastan-3,5,22-triene, or the parent phytosterols (β-sitosterol, stigmasterol) is analytically invalid for several reasons: (1) these compounds differ fundamentally in retention time and chromatographic behavior—under standardized GC conditions, 3,5-stigmastadiene elutes at a relative retention time of approximately 1.29 relative to the internal standard, a parameter not replicable with other steroidal hydrocarbons [1]; (2) the 3,5-conjugated diene system confers unique UV absorption characteristics essential for HPLC-UV detection, whereas parent phytosterols lack this chromophore [2]; and (3) the IUPAC standardized method for stigmastadiene determination specifies the use of cholesta-3,5-diene as internal standard and stigmastan-3,5-diene as the target analyte—substitution of the target analyte with any other steroidal hydrocarbon invalidates method compliance [3].

Stigmastan-3,5-diene: Quantified Comparative Performance Data for Scientific Procurement Decisions


GC vs. HPLC Quantification Discrepancy: A 19.6% Systematic Overestimation When Using GC-FID

In a direct head-to-head analytical comparison of GC-FID and HPLC-UV methods for 3,5-stigmastadiene quantification in vegetable oils, GC data consistently gave on average a 19.6% higher measured content compared to HPLC data [1]. The GC method demonstrated repeatability (RSD) of 1.11% and accuracy of 113.9%, while HPLC showed RSD of 2.46% and accuracy of 107.7% [1]. This systematic overestimation in GC is attributed to peak overlap with other non-selective hydrocarbons in the FID detector, whereas the UV detector in HPLC provides superior selectivity for the conjugated diene chromophore [1].

Food Chemistry Analytical Method Validation Olive Oil Authenticity

Chromatographic Isomer Co-Elution Behavior: Column Polarity Determines Resolution of Target Peak from Isomer

According to Commission Regulation (EEC) No. 2568/91, Annex XVII, 3,5-stigmastadiene occurs with small quantities of an isomer, and usually both elute together as a single chromatographic peak [1]. However, if the column is too polar or demonstrates high resolving power, the isomer can appear as a small peak before and close to that of stigmasta-3,5-diene [1]. The regulation explicitly recommends that to ensure stigmastadienes elute as one peak, the column should be replaced with one that is either less polar or has a wider internal diameter [1].

Chromatography Regulatory Compliance Method Development

Pyrolytic PAH Formation: Stigmastan-3,5-diene Generates 2.6 mg/g Phenanthrene, Exceeding Multiple Structural Analogs

In a head-to-head pyrolytic study of eight structurally distinct plant steroids at 700°C, stigmasta-3,5-diene produced 2.6 mg g⁻¹ of phenanthrene, which exceeds the yields from stigmasteryl acetate (1.9 mg g⁻¹), β-sitosterol (1.2 mg g⁻¹), and stigmasterol (0.8 mg g⁻¹) [1]. This study also demonstrated that PAH yields are most sensitive to the number of double bonds in the steroid B-ring, with ergosterol (two B-ring double bonds) producing 13-fold more PAHs than dihydrocholesterol (zero B-ring double bonds) [1]. The conjugated 3,5-diene system in stigmastan-3,5-diene confers distinct pyrolytic degradation kinetics relative to parent phytosterols bearing hydroxyl groups or single double bonds [1].

Pyrolysis Chemistry PAH Formation Steroid Thermal Stability

Antioomycete Activity: 100 ppm Stigmastan-3,5-diene Achieves In Vitro Mycelial Growth Inhibition of Phytophthora cinnamomi

In a phytochemical fractionation study of Mexican avocado root extracts, stigmastan-3,5-diene (C₂₉H₄₈) was identified as the major compound in bioactive Fraction V (Rf 0.9) that exhibited 100% in vitro inhibition against mycelial growth of Phytophthora cinnamomi [1]. When tested as an isolated compound, stigmastan-3,5-diene at a concentration of 100 ppm demonstrated mycelial growth inhibition of P. cinnamomi [1]. In the crude extract screening, only 2 of 48 avocado accessions (765-01 and 773-01) showed 100% inhibition, and stigmastan-3,5-diene was the identified bioactive constituent in the most potent fraction from these extracts [1].

Plant Pathology Natural Product Bioactivity Oomycete Inhibition

GC-MS Identification Without Derivatization: Stigmastan-3,5-diene Detected Alongside β-Sitosterol and Campesterol in Ononis spinosa

A validated GC-MS method was developed for qualitative analysis of sterol and triterpene constituents of Ononis spinosa L. root without derivatization [1]. Stigmastan-3,5-diene was successfully identified alongside β-sitosterol, campesterol, stigmasterol, β-amyrin, and α-onocerin in the same analytical run without requiring prior derivatization of hydroxyl-containing sterols [1]. In contrast, the validated GC-FID quantitative method for β-sitosterol required saponification and analysis of the non-saponifiable fraction, where β-sitosterol content ranged from 0.19–5.5% in solvent extracts to 4.8–9.2% in supercritical fluid extracts [1].

Phytochemistry GC-MS Method Development Plant Sterol Profiling

Single-Run HPLC Separation from Squalene Isomers and Wax Esters: Method for Olive Oil Authenticity Assessment

A single high-performance liquid chromatography run method has been developed that enables simultaneous separation and determination of stigmasta-3,5-diene, wax esters, and squalene isomers in olive oils [1]. This multi-analyte approach allows integrated assessment of oil authenticity by combining steradiene content (indicator of refining) with wax ester content (indicator of solvent extraction or pomace oil adulteration) and squalene isomer profiles in a single chromatographic run [1]. The method eliminates the need for separate analytical workflows for each authenticity marker, reducing total analysis time and sample preparation requirements compared to traditional sequential approaches.

HPLC Method Development Olive Oil Authentication Multi-Analyte Analysis

Stigmastan-3,5-diene: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulatory Olive Oil Authenticity Testing per EEC 2568/91 Compliance

Stigmastan-3,5-diene serves as the legally mandated marker compound for detecting refined oil adulteration in extra virgin olive oil under Commission Regulation (EEC) No. 2568/91, Annex XVII. Quality control laboratories must procure analytical-grade stigmastan-3,5-diene (purity ≥90%) and cholesta-3,5-diene (internal standard) to implement the IUPAC-standardized method. Analysts must be aware that GC-FID quantification yields systematically higher values (19.6% on average) than HPLC-UV due to FID non-selectivity, necessitating platform-specific calibration [1]. Additionally, column polarity must be optimized to ensure co-elution of the target compound with its naturally occurring isomer as a single chromatographic peak, as per regulatory specifications [2].

GC-MS Phytochemical Profiling of Plant Extracts Without Derivatization

Phytochemistry laboratories conducting sterol profiling of plant extracts can utilize stigmastan-3,5-diene as a reference standard for GC-MS identification without requiring sample derivatization. As demonstrated in Ononis spinosa root analysis, stigmastan-3,5-diene is detectable via GC-MS alongside hydroxylated phytosterols (β-sitosterol, campesterol, stigmasterol) in the same underivatized run, streamlining workflows where traditional silylation or acetylation steps would otherwise be required for hydroxyl-bearing sterols [3]. This application is particularly valuable for high-throughput screening of botanical materials where minimizing sample preparation time is critical.

Thermal Stability and PAH Formation Studies in Phytosterol-Containing Materials

For researchers investigating thermal degradation of phytosterol-containing materials or polycyclic aromatic hydrocarbon (PAH) formation mechanisms, stigmastan-3,5-diene offers a quantitatively distinct model compound with well-characterized pyrolytic behavior. At 700°C flash vacuum pyrolysis, stigmastan-3,5-diene produces 2.6 mg g⁻¹ phenanthrene—2.25-fold higher than stigmasterol (0.8 mg g⁻¹) and 2.17-fold higher than β-sitosterol (1.2 mg g⁻¹) [4]. These quantified differences in PAH yield, attributed to the conjugated 3,5-diene B-ring system, make stigmastan-3,5-diene a valuable positive control or comparative reference when evaluating thermal processing conditions or assessing PAH risk in heated phytosterol-containing products.

Antioomycete Screening and Phytophthora Resistance Studies in Avocado

Plant pathology and agricultural biotechnology researchers investigating host resistance mechanisms against Phytophthora cinnamomi root rot can employ stigmastan-3,5-diene as a chemically defined positive control compound. In vitro assays demonstrate that stigmastan-3,5-diene at 100 ppm achieves mycelial growth inhibition of P. cinnamomi, and this compound was identified as the major bioactive constituent in the only avocado root extract fractions exhibiting 100% inhibition among 48 accessions screened [5]. Procuring stigmastan-3,5-diene enables standardized, reproducible antioomycete activity assays without the batch-to-batch variability inherent in crude plant extract preparations.

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